1,1,2,2,7,7,8,8-Octamethylcyclododecane
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Overview
Description
1,1,2,2,7,7,8,8-Octamethylcyclododecane is a cyclic hydrocarbon with the molecular formula C20H40. It is characterized by its twelve-membered ring structure with eight methyl groups attached at specific positions. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,7,7,8,8-Octamethylcyclododecane typically involves the cyclization of linear precursors under specific conditions. One common method is the catalytic hydrogenation of dodecane derivatives in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under high pressure and temperature to achieve the desired cyclization and methylation.
Industrial Production Methods
Industrial production of this compound involves large-scale catalytic processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the compound. The process is optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1,1,2,2,7,7,8,8-Octamethylcyclododecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the formation of fully saturated hydrocarbons.
Substitution: Halogenation reactions can occur with halogens like chlorine or bromine, leading to the substitution of hydrogen atoms with halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Chlorine (Cl2), bromine (Br2)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
Scientific Research Applications
1,1,2,2,7,7,8,8-Octamethylcyclododecane has several applications in scientific research:
Chemistry: Used as a model compound in studies of cyclization reactions and stability of cyclic hydrocarbons.
Biology: Investigated for its potential as a hydrophobic agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its stability and hydrophobic nature.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1,1,2,2,7,7,8,8-Octamethylcyclododecane involves its interaction with molecular targets through hydrophobic interactions. The compound’s stability and hydrophobic nature allow it to interact with lipid membranes and hydrophobic pockets in proteins, influencing their structure and function. These interactions can modulate biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Cyclododecane: A twelve-membered ring hydrocarbon without methyl groups.
1,1,2,2-Tetramethylcyclododecane: A similar compound with fewer methyl groups.
1,1,2,2,7,7-Hexamethylcyclododecane: A compound with six methyl groups.
Uniqueness
1,1,2,2,7,7,8,8-Octamethylcyclododecane is unique due to its high degree of methylation, which imparts greater stability and hydrophobicity compared to its less methylated counterparts. This makes it particularly useful in applications requiring stable and hydrophobic compounds.
Properties
CAS No. |
61414-47-9 |
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Molecular Formula |
C20H40 |
Molecular Weight |
280.5 g/mol |
IUPAC Name |
1,1,2,2,7,7,8,8-octamethylcyclododecane |
InChI |
InChI=1S/C20H40/c1-17(2)13-9-10-15-19(5,6)20(7,8)16-12-11-14-18(17,3)4/h9-16H2,1-8H3 |
InChI Key |
JOXHMRULKMNUQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC(C(CCCCC1(C)C)(C)C)(C)C)C |
Origin of Product |
United States |
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